3-Tert-butoxy-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-hydroxy-N-methylbenzamide typically involves the reaction of 3-tert-butoxy-2-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-tert-butoxy-2-oxo-N-methylbenzamide.
Reduction: Formation of 3-tert-butoxy-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Tert-butoxy-2-hydroxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
2-Hydroxy-N-methylbenzamide: Lacks the tert-butoxy group, which may influence its solubility and stability.
3-Tert-butoxy-N-methylbenzamide: Lacks the hydroxy group, which may impact its ability to participate in hydrogen bonding and other interactions.
Uniqueness
3-Tert-butoxy-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (tert-butoxy, hydroxy, and N-methylbenzamide) in its structure. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-9-7-5-6-8(10(9)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
DDASDMOKNAKPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.